2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Description
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a brominated oxazoline derivative characterized by a 4,5-dihydrooxazole core substituted with a 2-bromophenyl group and two methyl groups at the 4-position. Its molecular formula is C₁₁H₁₂BrNO, with an average mass of 254.12 g/mol (exact mass: 253.01 g/mol). This compound is notable for its role in organometallic chemistry and pharmaceutical synthesis, particularly as a precursor in the synthesis of antihypertensive drugs like Telmisartan via Suzuki coupling reactions .
Properties
IUPAC Name |
2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCYXINIUJNTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186336 | |
| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32664-13-4 | |
| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032664134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32664-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a suitable nucleophile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce new functional groups or alter the existing ones.
Scientific Research Applications
Analgesic and Anti-inflammatory Activity
Recent studies have highlighted the analgesic properties of oxazole derivatives, including 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Research indicates that compounds within this class can inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways. For instance, some derivatives demonstrated lower half-maximal inhibitory concentration (IC50) values than celecoxib, a standard anti-inflammatory drug .
Case Study:
In a study assessing various oxazolone derivatives for their analgesic effects through writhing and hot plate tests, this compound exhibited promising results comparable to established analgesics .
Alzheimer's Disease Research
The compound is also being investigated as a potential γ-secretase inhibitor for Alzheimer's disease treatment. The oxazoline scaffold provides a framework for synthesizing derivatives that could modulate the activity of γ-secretase, thus influencing amyloid precursor protein processing and reducing amyloid plaque formation .
Table 1: Potential Applications in Alzheimer's Research
| Application Area | Description |
|---|---|
| γ-Secretase Inhibition | Modulation of amyloid precursor protein processing to reduce plaque formation |
| Neuroprotective Effects | Potential neuroprotective properties against neuronal degeneration |
| Synthesis of Novel Compounds | Development of new benzodiazepine derivatives for enhanced therapeutic efficacy |
Antimicrobial Activity
The oxazole ring structure has been associated with antimicrobial properties. Research suggests that compounds containing oxazoles can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
Case Study:
In a study focusing on the synthesis of benzosiloxaboroles utilizing an oxazoline scaffold, researchers reported enhanced antimicrobial activity in compounds derived from this compound .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues, while the oxazole ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole are best understood through comparison with analogous oxazoline derivatives. Below is a detailed analysis of key analogs:
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Molecular Formula: C₁₂H₁₅NO₂.
- Structural Features : The methoxy (-OCH₃) group at the 2-position of the phenyl ring introduces electron-donating effects, enhancing nucleophilic substitution reactivity. The oxazoline ring adopts an envelope conformation with a planar geometry (dihedral angle of 8.6° between the oxazoline and aromatic rings) .
- Reactivity : Undergoes ipso-nucleophilic substitution with Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) to form prochiral biaryls (94–99% yield), which are intermediates in chiral compound synthesis .
- Key Difference : The methoxy group increases electron density on the aromatic ring, facilitating reactions like nucleophilic substitution, whereas the bromine atom in the bromophenyl analog is electron-withdrawing, favoring cross-coupling reactions (e.g., Suzuki coupling) .
2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- Molecular Formula: C₁₄H₁₈BrNO.
- Applications: Used in organotin chemistry to stabilize polystannane monomers .
- Key Difference : The propan-2-yl group increases steric bulk compared to the simpler bromophenyl group in the target compound, which may limit its utility in sterically sensitive reactions like Suzuki coupling.
Nitro-Substituted Derivatives (e.g., 2-[1-(2-Bromo-4-nitrophenyl)-1-phenylethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole)
- Molecular Formula : C₂₀H₂₀BrN₃O₃.
- Structural Features: The nitro (-NO₂) group at the 4-position is strongly electron-withdrawing, increasing electrophilicity and stabilizing intermediates in oxidative substitution reactions .
- Reactivity : Used in C–H activation reactions directed by the oxazoline moiety. Yields for nitro-substituted derivatives range from 58% to 92% .
- Key Difference : The nitro group enhances electrophilic reactivity, whereas the bromine atom in the target compound primarily facilitates halogen-specific coupling reactions.
Fluorinated Analogs (e.g., 2-(2-Fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole)
- Molecular Formula: C₁₁H₁₂FNO.
- Structural Features : Fluorine’s high electronegativity and small atomic radius result in strong inductive effects without significant steric hindrance.
- Applications : Used in coordination chemistry for ligand design due to fluorine’s ability to modulate electron density .
- Key Difference: Fluorine’s electron-withdrawing nature is less pronounced than bromine’s, making fluorinated analogs less reactive in cross-coupling but more stable under acidic conditions.
Comparative Data Table
Biological Activity
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group attached to an oxazole ring, leading to unique interactions with biological targets. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The process includes:
- Formation of an Intermediate: The initial reaction forms an intermediate compound.
- Cyclization: This intermediate cyclizes to form the oxazole ring.
- Conditions: The reaction is usually conducted in the presence of bases like triethylamine or pyridine and requires heating to facilitate cyclization.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the oxazole ring can form hydrogen bonds with polar amino acids. These interactions may modulate the activity of target proteins, leading to diverse biological effects .
Anticancer Activity
Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant anticancer properties. Studies have shown:
- Cytotoxicity: The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with promising results.
- Mechanism of Action: Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .
| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 10.38 |
| CEM-13 | Sub-micromolar | Doxorubicin | Varies |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specific studies have highlighted:
- Carbonic Anhydrase Inhibition: Certain derivatives have shown selective inhibition against human carbonic anhydrases (hCA I and II), demonstrating activity in the nanomolar range .
Case Studies
-
Study on Antitumor Activity:
- A study evaluated the effects of various oxazole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin.
- The study concluded that structural modifications could enhance the anticancer properties of these compounds .
- Mechanistic Insights:
Q & A
Q. What are the primary synthetic routes for 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, and how do their yields compare?
The compound is commonly synthesized via cross-coupling reactions. A key method involves Suzuki-Miyaura coupling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with arylboronic acids using Pd(dppf)Cl₂ as a catalyst, achieving yields up to 80% . Alternative routes include lithiation of 4,4-dimethyl-2-phenyl-2-oxazoline followed by bromophenyl substitution, yielding ~79% . Reaction optimization (e.g., solvent choice, catalyst loading) is critical for reproducibility.
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
¹H and ¹³C NMR are standard for structural validation. For example, the oxazole ring protons resonate at δ 3.2–4.5 ppm, while the bromophenyl group shows aromatic signals at δ 7.2–7.8 ppm . Discrepancies in chemical shifts (e.g., δ 0.34 ppm deviations in mass data) may arise from isotopic impurities or crystallographic packing effects, necessitating complementary techniques like X-ray crystallography .
Q. What are the typical purification methods for this oxazole derivative?
Column chromatography (silica gel, hexane/ethyl acetate) is widely used . For thermally stable batches, recrystallization from ethanol/water mixtures improves purity (>95%) . High-performance liquid chromatography (HPLC) is recommended for isolating stereoisomers or detecting trace byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the bromophenyl group influence reactivity in cross-coupling reactions?
The bromine atom’s electron-withdrawing nature enhances oxidative addition in Pd-catalyzed reactions, but steric hindrance from the dimethyloxazole moiety can slow transmetallation. Computational studies suggest that substituting the bromine with a boronate group (via Miyaura borylation) reduces steric strain, improving coupling efficiency . Kinetic studies using in situ IR spectroscopy are advised to monitor reaction progress .
Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?
Common side reactions include proto-debromination and homocoupling. Adding ligands like PPh₃ or using Pd(OAc)₂ with SPhos suppresses these pathways . Optimizing base strength (e.g., K₂CO₃ vs. Cs₂CO₃) and temperature (80–100°C) also minimizes byproducts. For example, thionyl chloride-mediated chlorination of intermediates reduces competing hydrolysis .
Q. How can structural modifications enhance the compound’s utility in catalysis or material science?
Introducing organotin moieties (e.g., triphenylstannyl groups) via Stille coupling creates hypercoordinated complexes with applications in polymer synthesis . Functionalizing the oxazole ring with electron-donating substituents (e.g., methoxy or nitro groups) modulates ligand properties in Re(V) complexes for epoxidation catalysis . DFT calculations guide rational design by predicting charge distribution and binding affinities .
Q. What analytical approaches resolve contradictions in reported spectroscopic data?
Discrepancies in ¹³C NMR shifts (e.g., δ 78.86 ppm for C5-oxazole vs. δ 95.58 ppm for aromatic carbons) may stem from solvent polarity or hydrogen bonding . High-resolution mass spectrometry (HRMS) and single-crystal XRD are critical for validating ambiguous data. For instance, XRD confirmed the planar geometry of oxazole-stabilized carbanions in nitroarene substitution reactions .
Q. How does the oxazole ring’s conformation affect its biological or catalytic activity?
The 4,5-dihydrooxazole ring adopts a half-chair conformation, which stabilizes transition states in nucleophilic substitutions. Methyl groups at C4 increase steric shielding, reducing unwanted side reactions in multi-step syntheses . In biological contexts, this rigidity enhances binding to enzyme active sites, as seen in glycosidase inhibitor analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
